

Comprehensive Spectroscopic Profiling of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

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Compound of Interest

Compound Name: *Bis(2-(2-butoxyethoxy)ethyl) undecanedioate*

CAS No.: *85284-12-4*

Cat. No.: *B12661346*

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Chemical Identity & Physicochemical Context

This compound is a symmetric diester formed by the condensation of 1,11-undecanedioic acid with two equivalents of diethylene glycol monobutyl ether (2-(2-butoxyethoxy)ethanol). Its odd-numbered carbon chain (C11) imparts unique low-temperature flexibility and lower crystallinity compared to its even-numbered counterparts (Sebacates/Dodecanedioates).

Property	Specification
IUPAC Name	Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Common Name	Undecanedioic acid, di(butyl carbitol) ester
Molecular Formula	C ₂₇ H ₅₂ O ₈
Molecular Weight	504.71 g/mol
Parent Acid	Undecanedioic Acid (CAS 1852-04-6)
Parent Alcohol	2-(2-Butoxyethoxy)ethanol (CAS 112-34-5)
Structural Class	Aliphatic Dicarboxylic Ester / Glycol Ether Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this molecule is defined by three distinct zones: the central aliphatic core (from the acid), the ester linkage, and the polyether tails.

¹H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is characterized by the symmetry of the molecule. The integration values assume a full molecule (two alcohol chains per acid chain).

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Fragment
A	4.22	Triplet	4H	4.8	-COO-CH ₂ - CH ₂ -O-
B	3.69	Triplet	4H	4.8	-COO-CH ₂ - CH ₂ -O-
C	3.65 - 3.58	Multiplet	12H	-	-O-CH ₂ -CH ₂ - O- (Ether backbone)
D	3.44	Triplet	4H	6.6	-O-CH ₂ -CH ₂ - CH ₂ -CH ₃
E	2.31	Triplet	4H	7.5	-O-CO-CH ₂ - CH ₂ - (Acid)
F	1.61	Quintet	4H	7.2	-O-CO-CH ₂ - CH ₂ - (Acid)
G	1.55	Quintet	4H	7.0	-O-CH ₂ -CH ₂ - CH ₂ -CH ₃ (Butyl)
H	1.36	Sextet	4H	7.2	-O-CH ₂ -CH ₂ - CH ₂ -CH ₃ (Butyl)
I	1.28	Broad Singlet	10H	-	-(CH ₂) ₅ - (Acid Internal)
J	0.91	Triplet	6H	7.3	-CH ₂ -CH ₂ - CH ₂ -CH ₃

Technical Insight:

- Differentiation: The triplet at 4.22 ppm is the diagnostic signal for esterification. In the free alcohol precursor, this signal would appear upfield at ~3.6-3.7 ppm.
- Acid Chain: The internal methylene protons (I) appear as a broad singlet (or overlapping multiplets) at 1.28 ppm. For C11 (undecanedioic), this integral corresponds to 10 protons (5 x CH₂), distinguishing it from Sebacate (8H) or Dodecanedioate (12H).

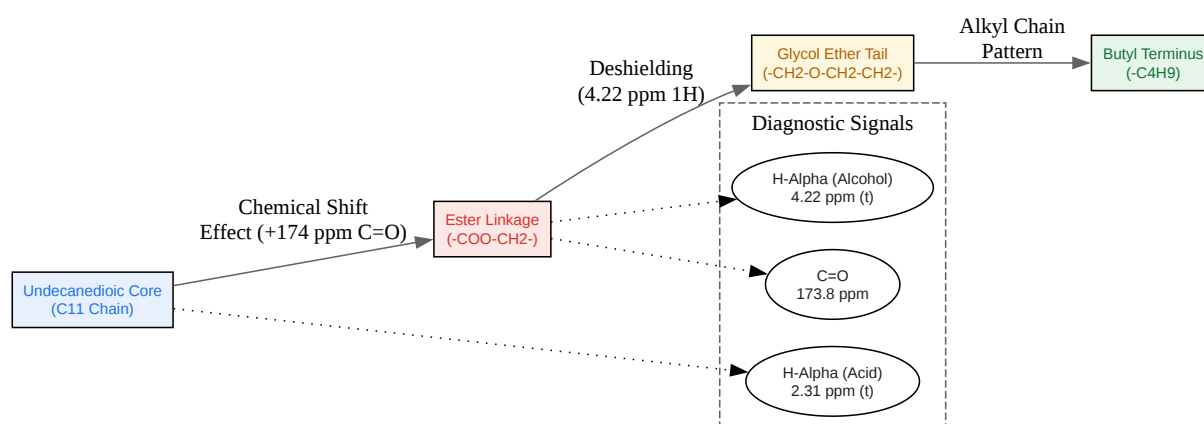
¹³C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the ester carbonyl and the ether linkages.

Assignment	Shift (, ppm)	Carbon Type	Structural Context
C1	173.8	Quaternary (C=O)	Ester Carbonyl
C2	70.6 - 70.4	Secondary (CH ₂)	Ether Backbone (-O-CH ₂ -CH ₂ -O-)
C3	69.2	Secondary (CH ₂)	Ether Backbone (Butyl side)
C4	63.4	Secondary (CH ₂)	-Ester (-COO-CH ₂ -)
C5	34.2	Secondary (CH ₂)	-Acid (-CO-CH ₂ -)
C6	31.7	Secondary (CH ₂)	Butyl Chain
C7	29.3 - 29.0	Secondary (CH ₂)	Internal Acid Chain (Multiple peaks)
C8	24.9	Secondary (CH ₂)	-Acid (-CO-CH ₂ -CH ₂ -)
C9	19.2	Secondary (CH ₂)	Butyl Chain
C10	13.9	Primary (CH ₃)	Terminal Methyl

Structural Logic Diagram (NMR Connectivity)

The following diagram illustrates the connectivity and coupling logic used to assign the NMR signals.



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Figure 1: NMR connectivity and diagnostic signal logic for **Bis(2-(2-butoxyethoxy)ethyl) undecanedioate**.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester and ether functionalities. The absence of a broad -OH stretch ($3300\text{--}3500\text{ cm}^{-1}$) is a critical purity indicator, confirming complete esterification of the parent alcohol.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group Assignment
2950 - 2850	C-H Stretch (Sym/Asym)	Long alkyl chains (Acid + Butyl)
1735 - 1740	C=O Stretch	Ester Carbonyl (Strong, Sharp)
1460	CH ₂ Scissoring	Methylene groups
1350 - 1100	C-O Stretch	Ether C-O-C (Multiple bands)
1170	C-O-C Stretch	Ester C-O-C (Antisymmetric)
720	CH ₂ Rocking	Long chain methylene run (- (CH ₂) _n - where n ≥ 4)

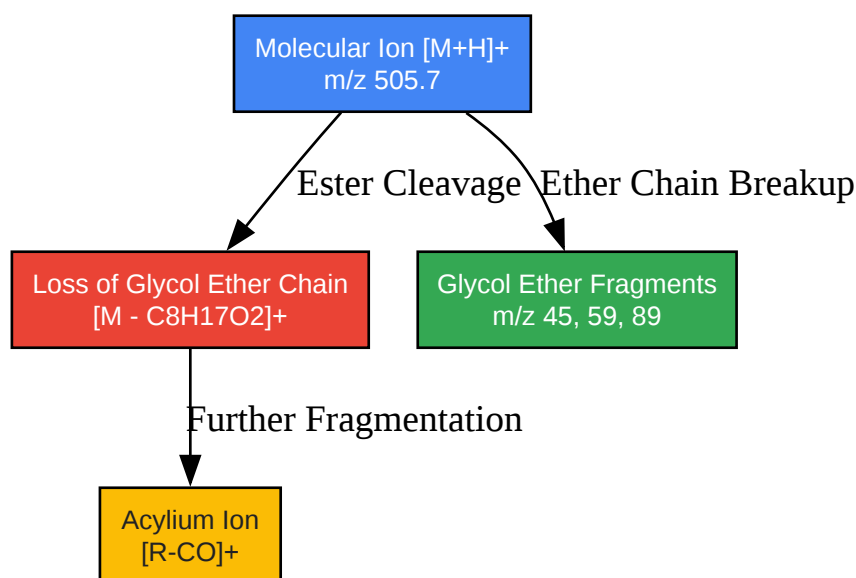
Mass Spectrometry (MS)

For the molecular weight of 504.71, Electron Ionization (EI) typically yields a weak molecular ion due to the labile ether chains. Soft ionization (ESI/APCI) is preferred for molecular weight confirmation.

Fragmentation Pattern (EI - 70eV)

- Molecular Ion [M]⁺: 504 (Weak/Absent)
- [M - OC₄H₉]⁺: Loss of butyl group.
- [M - O-CH₂-CH₂-O-Bu]⁺: Loss of one glycol ether chain.
- Base Peak (m/z 45, 57, 87): Characteristic low mass fragments from the glycol ether tail (C₂H₅O⁺, C₄H₉⁺) and the ester rearrangement.
- McLafferty Rearrangement: Less prominent in long-chain diesters compared to monoesters, but ions corresponding to the protonated acid fragment may appear.

Fragmentation Logic



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Figure 2: Predicted mass spectrometry fragmentation pathways.

Experimental Protocols for Verification

To generate the data described above, the following protocols are recommended. These ensure the removal of unreacted reagents which can obscure the diagnostic ester signals.

Sample Preparation for NMR[1][2]

- Solvent: Dissolve 10-15 mg of the diester in 0.6 mL of $CDCl_3$ (Chloroform-d).
- Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).
- Acquisition:
 - 1H : 16 scans, 1 second relaxation delay.
 - ^{13}C : 256-512 scans to resolve the carbonyl and quaternary carbons.

Purity Check (HPLC-ELSD/MS)

Since the molecule lacks a strong UV chromophore (only weak carbonyl absorption at ~210 nm), UV detection is unreliable.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m).
- Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid). Gradient 50% B to 100% B over 15 mins.
- Detector:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is mandatory for accurate quantitation.

References

- National Institute of Standards and Technology (NIST).Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Adipate Analog) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- National Institutes of Health (NIH) - PubChem.Undecanedioic Acid (Parent Acid) Spectral Data. PubChem Compound Summary for CID 15816. Available at: [\[Link\]](#)
- National Institutes of Health (NIH) - PubChem.Diethylene Glycol Monobutyl Ether (Parent Alcohol) Spectral Data. PubChem Compound Summary for CID 8177. Available at: [\[Link\]](#)
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